![molecular formula C16H22N4O3S2 B5612230 5-ethyl-N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B5612230.png)
5-ethyl-N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to "5-ethyl-N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}thiophene-2-carboxamide" often involves multi-step reactions that include the formation of key intermediates such as pyrazole-4-carboxamides and tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones. These intermediates are synthesized through reactions like hydrolytic cleavage or condensation, followed by subsequent modifications, such as cyclization and sulfanylation, to achieve the desired structure (Bol’but, Kemskii, & Vovk, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category typically features complex ring systems such as pyrazolo[1,5-a][1,4]diazepines, which are characterized by their nitrogen-containing rings. These structures exhibit various intramolecular interactions, including hydrogen bonding, which significantly influences their chemical behavior and reactivity. Detailed structural analysis can be performed using techniques such as X-ray crystallography to elucidate their precise configurations (Wu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with nucleophiles and electrophiles, facilitated by the presence of functional groups like carboxamide, sulfone, and thiophene. These interactions lead to various chemical reactions, including cyclocondensation and nucleophilic substitution, enabling the synthesis of a wide range of derivatives with diverse biological activities (Mohareb et al., 2004).
properties
IUPAC Name |
5-ethyl-N-[(5-methylsulfonyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-3-14-5-6-15(24-14)16(21)17-10-12-9-13-11-19(25(2,22)23)7-4-8-20(13)18-12/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXQJUAHURNAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NCC2=NN3CCCN(CC3=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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